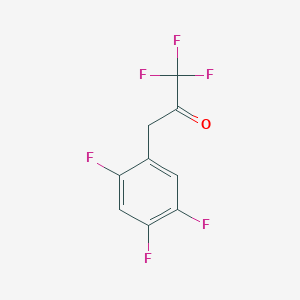
1,1,1-Trifluoro-3-(2,4,5-trifluorophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-(2,4,5-trifluorophenyl)propan-2-one is a trifluoromethyl ketone. This compound is characterized by the presence of three fluorine atoms attached to the central carbon atom and additional fluorine atoms on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(2,4,5-trifluorophenyl)propan-2-one can be achieved through several methods. One common approach involves the use of trifluoromethylation reactions. For instance, the reaction of 2,4,5-trifluorobenzaldehyde with trifluoroacetone in the presence of a base can yield the desired product . The reaction conditions typically include a solvent such as dichloromethane and a base like potassium carbonate, with the reaction being carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(2,4,5-trifluorophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like organolithium compounds or Grignard reagents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
1,1,1-Trifluoro-3-(2,4,5-trifluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(2,4,5-trifluorophenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-3-phenyl-2-propanone: This compound is similar in structure but lacks the additional fluorine atoms on the phenyl ring.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Another related compound with a different functional group arrangement.
Uniqueness
1,1,1-Trifluoro-3-(2,4,5-trifluorophenyl)propan-2-one is unique due to the presence of multiple fluorine atoms on both the central carbon and the phenyl ring. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H4F6O |
|---|---|
Molecular Weight |
242.12 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(2,4,5-trifluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H4F6O/c10-5-3-7(12)6(11)1-4(5)2-8(16)9(13,14)15/h1,3H,2H2 |
InChI Key |
NCIPODZZDUKDEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


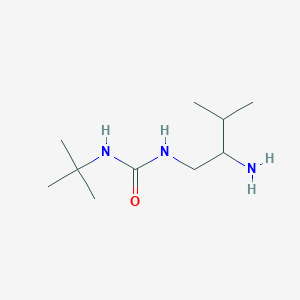
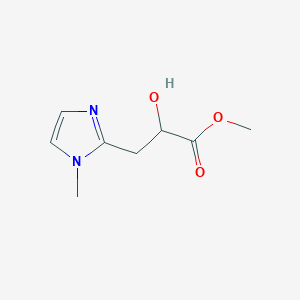


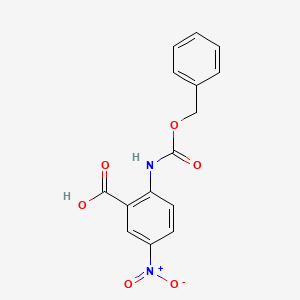
![[(2R)-1-butylpyrrolidin-2-yl]methanamine](/img/structure/B13530830.png)




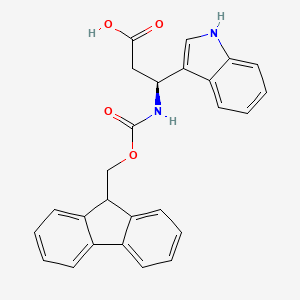


![5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13530870.png)
